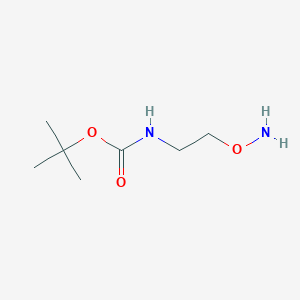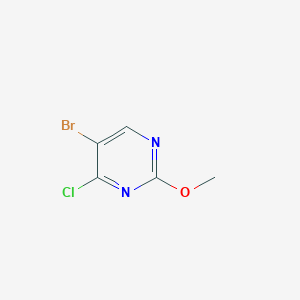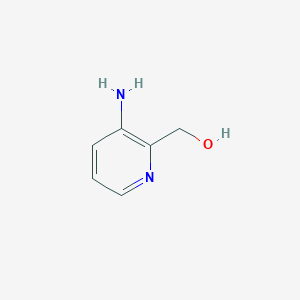
tert-Butyl methyl-d3 ether
Übersicht
Beschreibung
tert-Butyl methyl-d3 ether is a chemical compound that is closely related to methyl tert-butyl ether (MTBE), a well-known ether used as an anti-knock additive in motor fuels. The "d3" indicates that this compound is a deuterated version of MTBE, meaning that some of its hydrogen atoms have been replaced with deuterium, an isotope of hydrogen. This deuterated compound is likely used in scientific research, particularly in spectroscopic studies where the deuterium allows for clearer NMR signals.
Synthesis Analysis
The synthesis of tert-butyl ethers, including MTBE, has been explored in various studies. One approach involves the use of ionic liquids as catalysts and dehydrators to achieve high conversion and selectivity under mild conditions . Another method describes the etherification of alcohols with tert-butyl methyl ether as the tert-butyl source and solvent, in the presence of sulfuric acid, which is a simple and inexpensive process that can be easily scaled up . Additionally, the synthesis of MTBE has been achieved by passing a mixture of isobutene, carbon monoxide, and hydrogen over a chromium-oxide catalyst .
Molecular Structure Analysis
The molecular structure of related tert-butyl ether compounds has been investigated using NMR techniques and single-crystal X-ray diffraction. These studies have revealed insights into the conformation of the molecules and how intramolecular hydrogen bonding affects their binding and selectivity, particularly in the context of complexation with various organic cations .
Chemical Reactions Analysis
The catalytic activity of various compounds in the synthesis of MTBE has been studied, with a focus on the role of the polyanion structure of solid heteropolyacids. It was found that the secondary structure of these catalysts, such as the Dawson-type heteropolyacid, significantly influences their catalytic activity due to the creation of a flexible pseudo-liquid phase that facilitates the rapid absorption and desorption of molecules . The dehydration of tert-butyl alcohol on H-ZSM-5 zeolite has also been studied, revealing the formation of tert-butyl cation and tert-butyl silyl ether intermediates .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl ethers are influenced by their molecular structure. For instance, the complexation behavior of tert-butyl ether derivatives with different alcohols can lead to various binding motifs, which are affected by the balance between hydrogen-bonding and dispersion interactions . Thermodynamic and kinetic studies of the reactions between olefins and light alcohols leading to branched ethers have provided insights into the reaction enthalpies and heat capacities of these compounds, as well as the apparent activation energies for their synthesis .
Wissenschaftliche Forschungsanwendungen
Environmental Science
- Method : To address this issue, a combination of adsorption and oxidation processes is used to remove MTBE from the environment . The materials commonly used in this process include zeolite and activated carbon .
- Results : The integration of adsorption and oxidation processes has shown promise for efficient degradation of MTBE .
NMR-based Research
- Application : Tert-Butyl methyl-d3 ether is a deuterated NMR solvent useful in NMR-based research and analyses .
- Method : It is used as a solvent in NMR spectroscopy, which is a research technique that exploits the magnetic properties of certain atomic nuclei to determine physical and chemical properties of atoms or the molecules in which they are contained .
- Results : The use of tert-Butyl methyl-d3 ether as a solvent can help in obtaining clear and precise NMR spectra .
Organic Chemistry
- Application : MTBE can be used in the production of methyl 2,2-dimethylpropanoate (methyl privalate) via Koch carbonylation chemistry .
- Method : This involves the acid-catalyzed carbonylation of MTBE .
- Results : The outcome of this process is the production of methyl privalate .
Fuel Additive
- Application : Methyl tert-butyl ether (MTBE) is primarily used as a fuel additive to increase the octane rating and knock resistance, and reduce unwanted emissions .
- Method : MTBE is blended into gasoline to enhance its combustion efficiency .
- Results : The use of MTBE as a fuel additive has significantly improved the performance of gasoline .
Solvent in Academic Research
- Application : MTBE is used as a safer alternative to diethyl ether in academic research .
- Method : It is used as a solvent in various experimental procedures due to its stability .
- Results : The use of MTBE as a solvent can help in conducting experiments more safely .
Transesterification
- Application : MTBE may be used to synthesize fatty acid methyl esters (FAMEs) and glycerol tert-butyl ether via transesterification with canola oil under supercritical conditions .
- Method : This involves the reaction of MTBE with canola oil under certain conditions .
- Results : The outcome of this process is the production of FAMEs and glycerol tert-butyl ether .
Groundwater Contaminant Removal
- Application : Due to the persistent pollution and potential toxicity of MTBE, several studies have been performed to remove MTBE from groundwater, including air stripping, physical adsorption, advanced oxidation, and biodegradation .
- Method : Various processes are combined to address the limitations of single technologies. The materials commonly used in this combined process include zeolite and activated carbon .
- Results : The integration of adsorption and oxidation processes is promising for efficient degradation of MTBE .
Deprotection in Organic Synthesis
- Application : MTBE can be used in the deprotection of certain organic compounds in organic synthesis .
- Method : This involves the reaction of MTBE with certain protected organic compounds .
- Results : The outcome of this process is the deprotected organic compound .
Oxygenated Additive for Motor Fuels
Safety And Hazards
Tert-Butyl methyl-d3 ether is a highly flammable liquid and vapor that causes skin irritation . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces; using only non-sparking tools; using explosion-proof electrical, ventilating, and lighting equipment; and taking precautionary measures against static discharge .
Eigenschaften
IUPAC Name |
2-methyl-2-(trideuteriomethoxy)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-5(2,3)6-4/h1-4H3/i4D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLVMXJERCGZMT-GKOSEXJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583703 | |
| Record name | 2-Methyl-2-[(~2~H_3_)methyloxy]propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl methyl-d3 ether | |
CAS RN |
29366-08-3 | |
| Record name | 2-Methyl-2-[(~2~H_3_)methyloxy]propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl methyl-d3 ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-([1,1'-Biphenyl]-4-yl)-6-oxohexanoic acid](/img/structure/B1284139.png)







![1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1284168.png)
![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1284171.png)



